![molecular formula C7H15ClN2O2S B13231098 N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride is a chemical compound with a complex structure that includes a sulfamoyl chloride group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride typically involves the reaction of N-methylpyrrolidine with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfonic acids.
Scientific Research Applications
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.
Biology: Investigated for its potential as a biochemical tool to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-pyrrolidinol: A related compound with a similar pyrrolidine ring structure.
N-Methyl-2-pyrrolidone: Another related compound used as a solvent and reagent in organic synthesis.
Uniqueness
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9-4-3-7(5-9)6-10(2)13(8,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
IJPBZODJHKMZFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CN(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



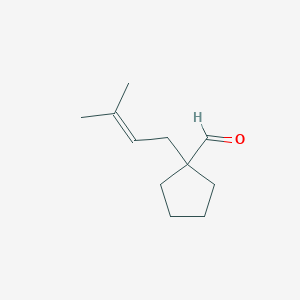

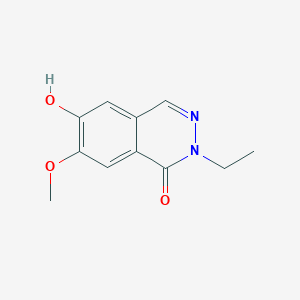
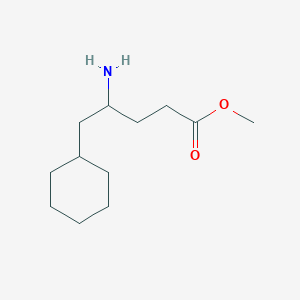
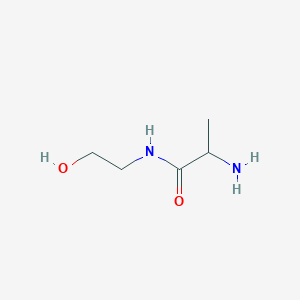
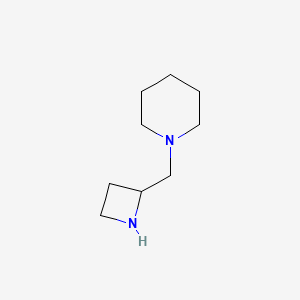
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13231065.png)


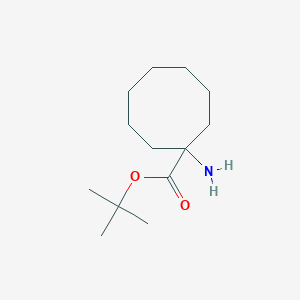
![1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13231102.png)

